2-Bromo-1-iodo-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1-iodo-3-methylbenzene involves halogenation reactions. One common method is the Sandmeyer reaction , where an aryl diazonium salt reacts with a copper(I) halide (such as CuI) to replace the diazonium group with the desired halogen (in this case, bromine and iodine) .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-iodo-3-methylbenzene consists of a benzene ring substituted with bromine and iodine atoms. The arrangement of these atoms determines its reactivity and properties . You can visualize the structure here .
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution : The benzene ring can undergo halogenation, nitration, or Friedel-Crafts reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
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Organic Synthesis : This compound can be used as a building block in various organic synthesis reactions . The presence of both bromine and iodine atoms makes it a versatile reagent that can participate in a variety of reactions.
2-Bromo-1-iodo-3-methylbenzene is a type of halogenated aromatic organic compound . It’s often used as a building block in various organic synthesis reactions . Here are some additional potential applications:
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Multistep Synthesis : This compound can be used in multistep synthesis processes, where multiple reactions are required to achieve the desired end product . For example, it could be used in a sequence of nitration, conversion from the nitro group to an amine, and bromination .
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Electrophilic Aromatic Substitution : 2-Bromo-1-iodo-3-methylbenzene could be used in electrophilic aromatic substitution reactions . These are a type of reaction where an atom, usually hydrogen, on an aromatic system is replaced by an electrophile .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGQEFDADWTVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679253 | |
Record name | 2-Bromo-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-3-methylbenzene | |
CAS RN |
888214-21-9 | |
Record name | 2-Bromo-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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